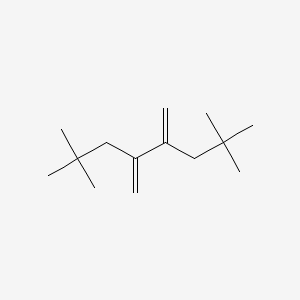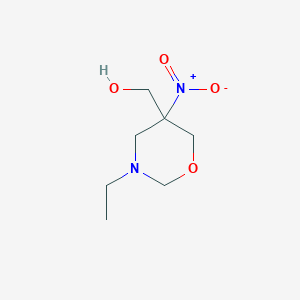
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in its ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmacology, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- can be achieved through several methods. One common approach involves the multicomponent reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes the four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production of this compound often involves eco-friendly protocols such as solvent-free conditions and the use of green chemistry techniques. For instance, the condensation of 3-amino propanol with carboxylic acid derivatives under solvent-free conditions is a widely used method .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine (tetrahydro-1,4-oxazine): Another member of the oxazine family, known for its use in organic synthesis and as a solvent.
Ifosfamide: A derivative of oxazine used as a chemotherapeutic agent.
Uniqueness
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- is unique due to its specific structural features and the presence of both ethyl and nitro groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
96286-41-8 |
|---|---|
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
(3-ethyl-5-nitro-1,3-oxazinan-5-yl)methanol |
InChI |
InChI=1S/C7H14N2O4/c1-2-8-3-7(4-10,9(11)12)5-13-6-8/h10H,2-6H2,1H3 |
InChI-Schlüssel |
ZZSOLQXHSQAFET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(COC1)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
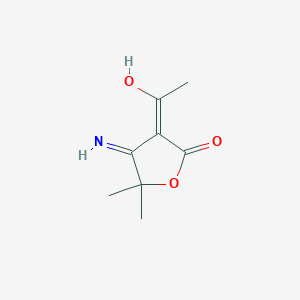
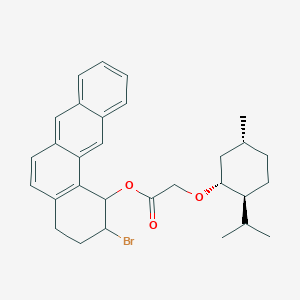
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)


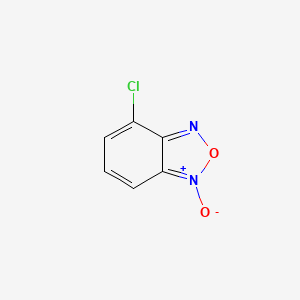
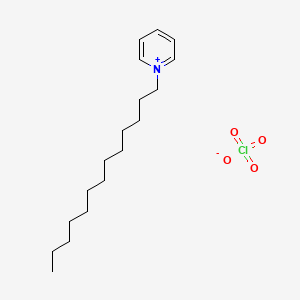
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
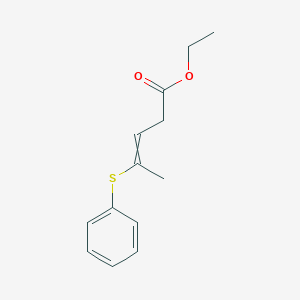
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)

